molecular formula C9H13Br B14195739 1-Bromonon-1-en-3-yne CAS No. 919123-63-0

1-Bromonon-1-en-3-yne

Cat. No.: B14195739
CAS No.: 919123-63-0
M. Wt: 201.10 g/mol
InChI Key: XUBPKFJARORGQP-UHFFFAOYSA-N
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Description

(1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol is a chiral compound with the molecular formula C17H20BrN2O3. It contains a bromine atom, a nitro group, and a dibenzylamino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol can be achieved through a multi-step process. One approach involves the bromination of a suitable precursor, followed by the introduction of the dibenzylamino and nitro groups under controlled conditions. Common reagents include bromine (Br2), dibenzylamine, and nitric acid (HNO3).

Industrial Production Methods: In an industrial setting, the production of this compound may utilize batch reactors with precise temperature and pressure control to ensure high yield and purity. The use of automated systems can help in monitoring and adjusting reaction parameters in real-time.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reduction: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), under basic conditions.

    Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Corresponding amine derivatives

    Reduction: Alcohols or ethers, depending on the nucleophile used

    Substitution: Various substituted derivatives based on the nucleophile

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom and nitro group are key sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The dibenzylamino group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 1-Bromo-3-nitrobutane
  • 1-Bromo-3-(dibenzylamino)butane
  • 1-Bromo-3-(dibenzylamino)-1-nitropropane

Uniqueness: (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol is unique due to its chiral centers and the presence of multiple functional groups, which provide a diverse range of reactivity and potential applications. Its specific stereochemistry can also lead to different biological activities compared to its achiral or differently substituted analogs.

Properties

CAS No.

919123-63-0

Molecular Formula

C9H13Br

Molecular Weight

201.10 g/mol

IUPAC Name

1-bromonon-1-en-3-yne

InChI

InChI=1S/C9H13Br/c1-2-3-4-5-6-7-8-9-10/h8-9H,2-5H2,1H3

InChI Key

XUBPKFJARORGQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC=CBr

Origin of Product

United States

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